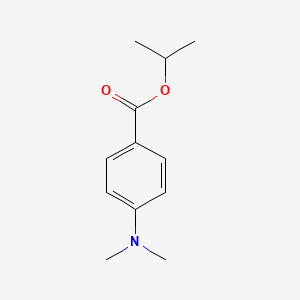
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a phenyl group attached to a butane backbone, with four nitrile groups and a ketone functional group. It is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in organic chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the ability to obtain high yields of the desired product .
Another method involves the use of solvent-free conditions, which aligns with green chemistry principles. This method provides high conversion rates and yields ranging from 84% to 98% . The reaction conditions are optimized to avoid the use of toxic solvents, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction parameters are carefully controlled to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Aplicaciones Científicas De Investigación
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex
Propiedades
Número CAS |
97841-62-8 |
|---|---|
Fórmula molecular |
C14H8N4O |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O/c15-7-12(8-16)14(9-17,10-18)6-13(19)11-4-2-1-3-5-11/h1-5,12H,6H2 |
Clave InChI |
YZQSMRDMXPDHAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


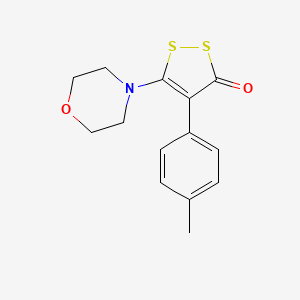
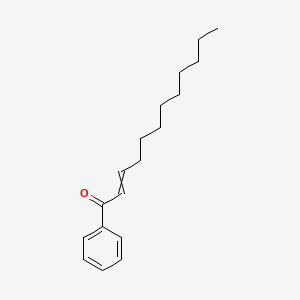
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

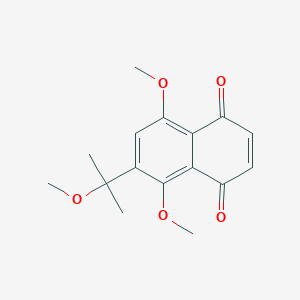
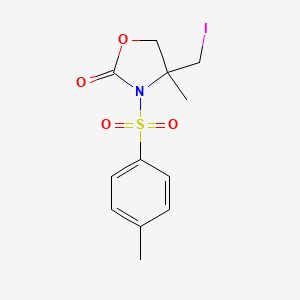
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
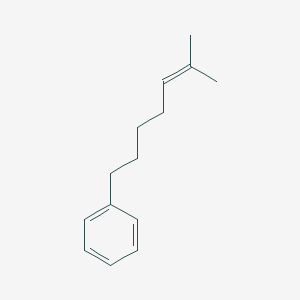

![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)
